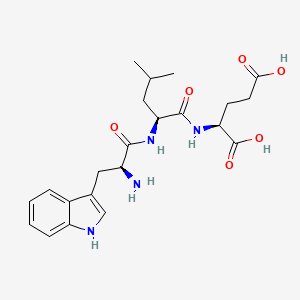

Tryptophyl-leucyl-glutamic acid

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

116778-82-6 |

|---|---|

Molekularformel |

C22H30N4O6 |

Molekulargewicht |

446.5 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C22H30N4O6/c1-12(2)9-18(21(30)25-17(22(31)32)7-8-19(27)28)26-20(29)15(23)10-13-11-24-16-6-4-3-5-14(13)16/h3-6,11-12,15,17-18,24H,7-10,23H2,1-2H3,(H,25,30)(H,26,29)(H,27,28)(H,31,32)/t15-,17-,18-/m0/s1 |

InChI-Schlüssel |

VPRHDRKAPYZMHL-SZMVWBNQSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |

Aussehen |

Solid powder |

Andere CAS-Nummern |

116778-82-6 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Sequenz |

WLE |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Tryptophyl-leucyl-glutamic acid; Trp-leu-glu; |

Herkunft des Produkts |

United States |

Synthetic Strategies for Tryptophyl Leucyl Glutamic Acid and Its Analogues

Solid-Phase Peptide Synthesis Methodologies for Tryptophyl-leucyl-glutamic Acid

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, offering a streamlined process where the growing peptide chain is anchored to an insoluble resin support. bachem.combachem.com This method simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps. bachem.combachem.com The synthesis proceeds in a C-to-N direction, with each cycle involving the deprotection of the Nα-amino group, washing, coupling of the next protected amino acid, and another washing step. bachem.combachem.com

Strategic Selection of Resin Supports and Linker Chemistries

The choice of resin and linker is critical for a successful SPPS of this compound, as it dictates the conditions for cleavage and the C-terminal functionality of the final peptide. biosynth.comappliedpolytech.com

Resin Supports: The most common solid supports are based on 1% divinylbenzene-crosslinked polystyrene, valued for their affordability and ease of handling. sigmaaldrich.com For more demanding syntheses, composite resins like NovaGel™ and NovaSyn® TG, which combine polystyrene with polyethylene (B3416737) glycol (PEG), offer superior swelling properties in a wider range of solvents and are suitable for synthesizing longer or more complex peptides. sigmaaldrich.com The physical properties of the resin, such as bead size, influence reaction times, with smaller beads allowing for faster diffusion and shorter reaction cycles. biosynth.com

Linker Chemistries: The linker connects the nascent peptide to the resin and must be stable throughout the synthesis but cleavable at the final step without degrading the peptide. bachem.compeptide.com For the synthesis of a peptide acid like this compound, Wang resin is a frequently used support. peptide.com It features a 4-hydroxybenzyl alcohol linker that forms an ester bond with the first amino acid and is readily cleaved with moderate acid treatment, typically with trifluoroacetic acid (TFA). peptide.com Another option is the 2-Chlorotrityl chloride resin, which is highly acid-labile and allows for the cleavage of the peptide from the resin while keeping the side-chain protecting groups intact if desired. peptide.com

The selection of the appropriate resin and linker combination is crucial for optimizing the yield and purity of the final this compound peptide.

Advanced Amino Acid Protecting Group Schemes for Tryptophan, Leucine (B10760876), and Glutamic Acid Residues

To prevent unwanted side reactions during peptide synthesis, the reactive functional groups of the amino acids must be temporarily masked with protecting groups. iris-biotech.debiosynth.com The most widely adopted strategy in SPPS is the orthogonal Fmoc/tBu scheme. iris-biotech.de

α-Amino Group Protection: The Nα-amino group of each incoming amino acid is protected with the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). iris-biotech.de

Side-Chain Protection:

Tryptophan (Trp): The indole (B1671886) side chain of tryptophan is susceptible to modification during the acidic cleavage step. While it can sometimes be used without a protecting group, employing a protecting group like Boc (tert-butyloxycarbonyl) can minimize side reactions. springernature.com

Leucine (Leu): Leucine has an isobutyl side chain that is non-reactive and therefore does not require a protecting group.

Glutamic Acid (Glu): The γ-carboxyl group of glutamic acid is highly reactive and must be protected to prevent side reactions. The tert-butyl (tBu) ester is the standard protecting group for the glutamic acid side chain in Fmoc-based SPPS. It is stable to the basic conditions used for Fmoc removal but is readily cleaved by TFA during the final cleavage step. iris-biotech.de

The following table summarizes the protecting groups commonly used for the amino acids in this compound synthesis using the Fmoc/tBu strategy.

| Amino Acid | α-Amino Protecting Group | Side-Chain Protecting Group |

| Tryptophan | Fmoc | Boc (optional, but recommended) |

| Leucine | Fmoc | None |

| Glutamic Acid | Fmoc | OtBu (tert-butyl ester) |

Interactive Data Table: Click on the column headers to sort the data.

Optimization of Peptide Coupling Reactions and Reagent Systems

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the deprotected N-terminal amine of the growing peptide chain is a critical step in SPPS. peptide.com This reaction is facilitated by coupling reagents that activate the carboxylic acid. peptide.com

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classical coupling reagents. uni-kiel.depeptide.com They activate the carboxylic acid to form a reactive O-acylisourea intermediate. However, their use can sometimes lead to racemization and the formation of byproducts. peptide.com

Phosphonium (B103445) and Aminium/Uronium Salts: To improve coupling efficiency and reduce side reactions, a variety of phosphonium and aminium (often referred to as uronium) salt-based reagents have been developed. sigmaaldrich.com These reagents, in the presence of a base, convert protected amino acids into activated species. sigmaaldrich.com

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly efficient and widely used coupling reagents that lead to rapid reactions with minimal racemization, especially when used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an even more reactive coupling reagent that generates highly reactive OAt esters, making it particularly effective for difficult couplings. sigmaaldrich.com

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt that is as efficient as HBTU but produces less hazardous byproducts. peptide.com

The choice of coupling reagent and the addition of additives are crucial for ensuring the complete and efficient formation of the peptide bonds in the synthesis of this compound. The reaction conditions, including solvent and temperature, also play a significant role in optimizing the coupling step.

Techniques for Cleavage and Deprotection of Synthetic this compound

The final step in SPPS is the cleavage of the synthesized peptide from the resin support and the simultaneous removal of all side-chain protecting groups. bachem.comthermofisher.com This "global deprotection" is typically achieved by treating the peptide-resin with a strong acid. bachem.comthermofisher.com

For peptides synthesized using the Fmoc/tBu strategy, a cleavage cocktail based on trifluoroacetic acid (TFA) is commonly employed. thermofisher.comthermofisher.com The exact composition of the cleavage cocktail is critical and depends on the amino acid composition of the peptide to minimize side reactions. thermofisher.com

Cleavage Cocktail Components:

TFA: The primary reagent for cleaving the peptide from the resin and removing acid-labile side-chain protecting groups like Boc and tBu. thermofisher.com

Scavengers: These are added to the cleavage cocktail to "scavenge" or trap the reactive carbocations generated during the deprotection of certain amino acid side chains, thus preventing them from reattaching to the peptide or causing other modifications. thermofisher.com For a peptide containing Tryptophan, scavengers are particularly important.

Triisopropylsilane (TIS): An effective scavenger for protecting tryptophan residues.

Water: Helps to hydrolyze the cleaved protecting groups.

1,2-Ethanedithiol (EDT): Another scavenger that can be used, although it has a strong odor. peptide.com

A common cleavage cocktail for a peptide like this compound would be Reagent K, which typically consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol, or a variation thereof. peptide.com The cleavage reaction is usually carried out at room temperature for a period of 1 to 3 hours. thermofisher.compeptide.com

Following cleavage, the crude peptide is precipitated from the cleavage mixture by the addition of cold diethyl ether. peptide.com The precipitated peptide is then collected by filtration or centrifugation, washed with cold ether, and dried. Further purification is typically required, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), to obtain the final high-purity this compound.

Solution-Phase Peptide Synthesis Approaches for this compound

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the large-scale production of peptides. nih.gov In this classical approach, the coupling and deprotection reactions are carried out in a homogeneous solution, and the product is isolated and purified after each step.

The synthesis of this compound in solution would involve a stepwise or fragment condensation approach.

Stepwise Synthesis: This involves the sequential addition of protected amino acids to the growing peptide chain. For example, Fmoc-Leu-OH would be coupled to H-Glu(OtBu)-OtBu. The resulting dipeptide would then be deprotected at the N-terminus, and Fmoc-Trp(Boc)-OH would be coupled to it.

Fragment Condensation: This strategy involves the synthesis of smaller peptide fragments, which are then coupled together to form the final tripeptide. For instance, the dipeptide Fmoc-Trp(Boc)-Leu-OH could be synthesized and then coupled to H-Glu(OtBu)-OtBu.

The coupling reagents used in solution-phase synthesis are similar to those used in SPPS, including carbodiimides like DCC and DIC, often in combination with additives like HOBt to minimize racemization. uni-kiel.de Phosphonium and aminium salt reagents are also employed for efficient coupling.

Purification in solution-phase synthesis is more labor-intensive than in SPPS, typically requiring extraction and crystallization or chromatography after each step to isolate the intermediate product. The final deprotection of all protecting groups is usually achieved by acidolysis with TFA or catalytic hydrogenation, depending on the protecting groups used.

Enzymatic Synthesis Routes for this compound and its Constituent Amino Acids

Enzymatic peptide synthesis offers a green and highly specific alternative to chemical synthesis methods. This approach utilizes enzymes, such as proteases or ligases, to catalyze the formation of peptide bonds under mild conditions, often in aqueous environments. This minimizes the need for protecting groups and reduces the risk of racemization and other side reactions.

The enzymatic synthesis of this compound could be achieved by using a protease with reversed catalytic activity. In this "kinetically controlled" approach, an N-terminally protected amino acid ester (e.g., Trp-ester) is reacted with the next amino acid (Leucine) in the presence of a suitable protease like thermolysin or chymotrypsin (B1334515). The resulting dipeptide ester can then be used in a subsequent enzymatic coupling step with glutamic acid.

Enzymatic Synthesis of L-Glutamic Acid and its Isotopically Labeled Forms

The production of L-glutamic acid, a key building block, is efficiently achieved through enzymatic processes that offer high stereospecificity, avoiding the difficult and costly separation of racemic mixtures produced by traditional chemical synthesis. google.com These biocatalytic methods are also adaptable for the incorporation of stable isotopes, which is crucial for metabolic studies and advanced analytical applications. chempep.com

Enzymatic synthesis predominantly utilizes NAD-dependent amino acid dehydrogenases to catalyze the conversion of α-ketoacids into the corresponding L-amino acids. nih.gov For L-glutamic acid, the primary reaction is the reductive amination of α-ketoglutarate, a tricarboxylic acid (TCA) cycle intermediate. asm.org This conversion is catalyzed by L-glutamate dehydrogenase (GDH), which uses ammonia (B1221849) as the amino group donor. nih.govasm.org The process requires a cofactor, typically NADH, which is regenerated in an accompanying reaction, for instance, through the use of glucose dehydrogenase. nih.gov This method is efficient and can be performed on a synthetically useful scale (1-10g) with high yields. nih.gov

Another significant enzymatic pathway is the Glutamine/Glutamate (B1630785) Synthase (GOGAT) cycle. asm.org This two-enzyme system first synthesizes L-glutamine from L-glutamate and ammonia, a reaction catalyzed by glutamine synthetase (GS). asm.org Subsequently, GOGAT catalyzes the transfer of the amide-amino group from L-glutamine to 2-oxoglutarate, yielding two molecules of L-glutamate. asm.org

The synthesis of isotopically labeled L-glutamic acid follows similar enzymatic routes, using labeled precursors.

¹⁵N-Labeling : L-[¹⁵N]glutamic acid can be synthesized with a high isotopic enrichment (99 at.%) using [¹⁵N]ammonium chloride as the nitrogen source in a system with glutamate dehydrogenase. nih.gov

¹³C-Labeling : Methods have been developed for preparing L-glutamic acid labeled with ¹³C at any carbon position. yidu.edu.cn This is achieved in a one-pot incubation using commercially available purified enzymes and ¹³C-labeled precursors such as pyruvate, acetate, and bicarbonate. yidu.edu.cn

¹³N-Labeling : For applications like positron emission tomography (PET), short-lived ¹³N-labeled L-glutamic acid can be produced enzymatically from cyclotron-produced ¹³NH₃. rsna.org

A summary of enzymatic approaches is provided in the table below.

Table 1: Enzymatic Synthesis of L-Glutamic Acid and its Isotopologues

| Target Compound | Key Enzyme(s) | Substrates | Isotopic Precursor | Reported Yield/Scale | Citation(s) |

|---|---|---|---|---|---|

| L-Glutamic Acid | L-Glutamate Dehydrogenase (GDH) | α-Ketoglutaric acid, Ammonia | N/A | High Yield | google.comnih.gov |

| L-[¹⁵N]Glutamic Acid | L-Glutamate Dehydrogenase (GDH), Glucose Dehydrogenase (for NADH regeneration) | α-Ketoglutaric acid | [¹⁵N]Ammonium Chloride | High Yield (1-10g scale) | nih.gov |

| L-[¹³C]Glutamic Acid | Multi-enzyme system | Pyruvate, Acetate, Bicarbonate | ¹³C-labeled precursors | Millimolar quantities | yidu.edu.cn |

| L-[¹³N]Glutamic Acid | Glutamate Dehydrogenase (GDH), Glutamine Synthetase | α-Ketoglutarate, Ammonia | ¹³NH₃ | Several hundred mCi | rsna.org |

Methodologies for Enhancing Synthetic Yield and Purity of this compound

The synthesis of the tripeptide this compound involves the sequential coupling of its constituent amino acids. Achieving high yield and purity requires careful optimization of the synthetic strategy, particularly within the framework of Solid-Phase Peptide Synthesis (SPPS), which is the most common method for peptide production. creative-peptides.comambiopharm.com

Synthesis Strategy Selection: The choice between Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) is a primary consideration. SPPS is generally faster, easier to automate, and suitable for most peptide syntheses. creative-peptides.comambiopharm.com LPPS, while more traditional, can be economical for shorter sequences and may allow for purification via crystallization, avoiding extensive chromatography. ambiopharm.com For a tripeptide, SPPS is often the preferred method due to its efficiency. ambiopharm.com

Optimization of Solid-Phase Peptide Synthesis (SPPS): Several factors are critical to maximizing yield and purity in SPPS.

Resin and Linker Selection : The process begins with the choice of a solid support (resin). Polystyrene-based resins, such as Wang resin, are commonly used. creative-peptides.comgyrosproteintechnologies.com The linker, which connects the growing peptide chain to the resin, is crucial as it determines the C-terminal functional group of the final peptide. gyrosproteintechnologies.com

Coupling Chemistry : The formation of the peptide bond between amino acids is the core reaction. Using highly reactive and selective coupling reagents like HATU, HCTU, or COMU can significantly improve coupling efficiency and reduce the formation of by-products. creative-peptides.comgyrosproteintechnologies.com To prevent racemization, which results in diastereomeric impurities, additives such as HOBt or HOAt are often included in the coupling step. creative-peptides.com For difficult couplings, a "double-coupling" strategy, where the coupling step is repeated, can enhance the yield of the desired product. creative-peptides.com

Reaction Conditions : Optimizing parameters such as temperature, reaction time, and solvent quality is essential. gyrosproteintechnologies.comoccamdesign.com Increasing the reaction temperature can speed up the synthesis but may also accelerate undesirable side reactions. gyrosproteintechnologies.comoccamdesign.com Using fresh, high-purity solvents is critical, as reusing solvents can diminish the purity of the final peptide. gyrosproteintechnologies.com

Monitoring and Capping : Real-time monitoring of the deprotection and coupling steps helps ensure each stage proceeds to completion, minimizing deletion products where an amino acid is missing. gyrosproteintechnologies.com If a coupling reaction is incomplete, a "capping" step can be performed to permanently block the unreacted amino groups, preventing them from reacting in subsequent cycles and simplifying the final purification. gyrosproteintechnologies.com

Purification Techniques: After the peptide is cleaved from the resin, it exists as a crude mixture containing the target peptide along with various impurities. High-Performance Liquid Chromatography (HPLC) is the most powerful technique for purifying the synthesized peptide to a high degree. creative-peptides.com By selecting the appropriate chromatography column and mobile phase conditions, the target peptide can be effectively separated from deletion sequences, truncated peptides, and products of side reactions. creative-peptides.com Gel filtration can also be used to remove impurities of significantly different molecular weights. creative-peptides.com

Table 2: Strategies for Enhancing Peptide Synthetic Yield and Purity

| Optimization Area | Methodology | Purpose | Citation(s) |

|---|---|---|---|

| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | Efficiency, speed, and ease of automation for most peptide sequences. | creative-peptides.comambiopharm.com |

| Liquid-Phase Peptide Synthesis (LPPS) | Economical for short peptides; may allow for non-chromatographic purification. | creative-peptides.comambiopharm.com | |

| Coupling Chemistry | Use of high-reactivity reagents (e.g., HATU, HCTU, COMU) | Increase coupling speed and efficiency, reduce by-products. | creative-peptides.comgyrosproteintechnologies.com |

| Addition of anti-racemization agents (e.g., HOBt, HOAt) | Minimize formation of D/L isomers, improving product purity. | creative-peptides.com | |

| Double-coupling strategy | Drive difficult coupling reactions closer to completion. | creative-peptides.com | |

| Reaction Control | Temperature optimization | Balance reaction speed with the minimization of side reactions. | gyrosproteintechnologies.comoccamdesign.com |

| Capping of unreacted amino groups | Prevent the formation of deletion sequences and simplify purification. | gyrosproteintechnologies.com | |

| Use of fresh, high-purity solvents | Reduce impurities and side reactions. | gyrosproteintechnologies.com | |

| Purification | High-Performance Liquid Chromatography (HPLC) | Separate the target peptide from impurities with high resolution. | creative-peptides.com |

Advanced Analytical Characterization Techniques for Tryptophyl Leucyl Glutamic Acid

Spectroscopic Methods in Tryptophyl-leucyl-glutamic Acid Research

Spectroscopy offers a powerful, non-destructive means to investigate the molecular features of this compound. Techniques such as fluorescence and nuclear magnetic resonance spectroscopy are instrumental in understanding its conformational dynamics and high-resolution structure.

Fluorescence Spectroscopy Applications for this compound Investigations.nih.gov

The intrinsic fluorescence of the tryptophan residue within this compound makes fluorescence spectroscopy a particularly valuable tool. nih.govbmglabtech.com The emission properties of tryptophan are highly sensitive to its local microenvironment, allowing for the study of conformational changes and interactions with other molecules. bmglabtech.commdpi.com In aqueous solutions, tryptophan typically exhibits a fluorescence emission maximum around 360 nm when excited at approximately 280 nm. nih.gov

Fluorescence titration is a key application for studying the interactions of this compound. Research has utilized this technique to investigate the association of this tripeptide with nucleosides and their 5'-monophosphates, such as 7-methylguanosine (B147621) 5'-monophosphate. nih.gov By monitoring the changes in the fluorescence intensity of the tryptophan residue upon the addition of the nucleoside or nucleotide, the stability constant of the resulting peptide-nucleotide adduct can be determined. nih.gov This provides quantitative data on the strength of the interaction. nih.gov

A critical consideration in fluorescence titration studies is the experimental geometry. Studies on this compound have shown that the use of a right-angle detection geometry can lead to a significant overestimation of the interaction strength. nih.gov This artifact highlights the importance of employing appropriate experimental setups, such as front-surface geometry, to obtain accurate binding constants. nih.gov Furthermore, factors like the presence of detergents or the specific peptide sequence can influence the fluorescence signal, potentially leading to overestimated concentrations if not properly corrected. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Elucidation of this compound and its Components.nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the three-dimensional structure of peptides like this compound in solution. nmims.edu It provides atomic-level information on the conformation and dynamics of the molecule. nmims.edu High-resolution NMR experiments can elucidate the precise arrangement of the amino acid residues and their side chains. pnas.org

To facilitate the analysis of complex NMR spectra, especially for larger peptides and proteins, isotopic labeling is often employed. nih.gov This involves the incorporation of stable isotopes such as ¹³C and ¹⁵N into the molecule. nih.gov

The use of ¹⁵N labeling in the amino acids of this compound can significantly simplify the resulting NMR spectra. nih.govprotein-nmr.org.uk By selectively labeling specific amino acid types, the number of signals in a 2D spectrum is reduced, which helps to resolve peak overlap, a common issue in larger molecules. westmont.edu For instance, supplementing the growth medium with a specific ¹⁵N-labeled amino acid results in the incorporation of the label only at those residue positions. nih.gov This approach is not only cost-effective but also allows for the targeted study of specific regions within the peptide. nih.gov However, it is important to be aware of potential metabolic scrambling, where the ¹⁵N atom may be transferred to other amino acids. nih.gov Studies have identified which amino acids are less prone to this scrambling, ensuring the accuracy of the structural interpretation. nih.gov

Table 1: Amino Acids and their Susceptibility to Metabolic Scrambling of ¹⁵N.

| Scrambling Level | Amino Acids |

| Minimal | C, F, H, K, M, N, R, T, W, Y |

| Interconversion | G, S |

| Significant | A, D, E, I, L, V |

Data sourced from a study on selective isotope labeling in HEK293 cells. nih.gov

Mass Spectrometry Approaches for this compound and its Derivatives

Mass spectrometry (MS) is a highly sensitive analytical technique crucial for determining the molecular weight and sequence of peptides like this compound. shimadzu-webapp.eu It is also instrumental in identifying and characterizing various derivatives and post-translational modifications. nih.gov

Tandem mass spectrometry (MS/MS) is particularly powerful for peptide analysis. nih.gov In this technique, the peptide is first ionized and selected, then fragmented, and the resulting fragment ions are analyzed to determine the amino acid sequence. nih.gov For small peptides like tripeptides, generating a sufficient number of fragment ions for unambiguous identification can be challenging. nih.govresearchgate.net

To overcome these challenges, various strategies have been developed. One approach involves the use of chemical derivatization to improve the fragmentation pattern and hydrophobicity of the peptide. nih.gov For instance, derivatizing the carboxyl group can enhance the number of sequence-specific ions observed in the mass spectrum. nih.gov Another strategy is the use of computational tools and databases that predict the MS/MS spectra of all possible di- and tripeptides, which can then be compared to experimental data for identification. nih.govresearchgate.net

Furthermore, advanced MS techniques like MSⁿ allow for multiple stages of fragmentation, providing more detailed structural information and helping to distinguish between isomeric peptides. shimadzu-webapp.eu The combination of liquid chromatography (LC) with mass spectrometry (LC-MS) is a standard method for analyzing complex mixtures of peptides, allowing for their separation prior to detection and identification. nih.govnih.gov In-source cyclization of glutamine and glutamic acid to pyroglutamic acid is a potential artifact in LC-MS analysis that needs to be considered for accurate quantification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MSn) for Peptide Analysis and Oxidation Product Identification

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for the analysis of peptides like this compound. nih.govsci-hub.box This powerful method combines the separation capabilities of liquid chromatography with the mass analysis and detection prowess of mass spectrometry. creative-proteomics.com For peptide analysis, reverse-phase high-performance liquid chromatography (RP-HPLC) is commonly employed to separate the peptide of interest from impurities and other components in a sample. nih.gov The separated components are then introduced into the mass spectrometer.

A key application of LC-MS, particularly tandem mass spectrometry (LC-MS/MS or LC-MSn), is the identification and characterization of post-translational modifications, with a significant focus on oxidation. nih.govyoutube.com The tryptophan residue in this compound is particularly susceptible to oxidation. nih.gov Metal-catalyzed oxidation can lead to the formation of several oxidation products. nih.gov

Common oxidative modifications of tryptophan that can be identified using LC-MSn include the addition of a single oxygen atom (+16 Da), leading to products like hydroxy-tryptophan, and further oxidation to N-formylkynurenine (NFK) or kynurenine (B1673888) (KYN), which results in a mass shift of +32 Da and +4 Da respectively. nih.govresearchgate.net The fragmentation patterns observed in the MS/MS spectra provide detailed structural information, allowing for the precise localization and identification of these modifications on the peptide. researchgate.net It is important to differentiate between genuine in-vivo or in-vitro oxidation and artifacts that may arise during the analytical process, such as during electrospray ionization. nih.gov

Table 1: Common Tryptophan Oxidation Products Detected by LC-MSn

| Modification | Mass Shift (Da) | Common Products |

| Single Oxidation | +16 | Hydroxy-tryptophan |

| Double Oxidation | +32 | N-formylkynurenine (NFK) |

| Ring Opening | +4 | Kynurenine (KYN) |

Chromatographic Separation Methodologies in this compound Analysis

Chromatographic techniques are fundamental for the isolation and quantification of this compound and its constituent amino acids.

Ion Exchange Chromatography (IEC) is a widely utilized method for the separation and quantification of amino acids and peptides based on their net charge. creative-proteomics.com193.16.218 This technique employs a stationary phase with charged functional groups that interact with the oppositely charged analytes. The separation is achieved by varying the pH or ionic strength of the mobile phase, which influences the charge of the analytes and their affinity for the stationary phase. 193.16.218nih.gov

For the analysis of this compound, a strong acid hydrolysis step is first required to break the peptide bonds and release the individual amino acids. bachem.com The resulting mixture of tryptophan, leucine (B10760876), and glutamic acid can then be separated by IEC. The separation of glutamic acid, for instance, is sensitive to both the pH and temperature of the elution buffer. 193.16.218 Different buffer systems, such as those based on lithium or sodium, can be employed to optimize the separation of various amino acids. 193.16.218nih.gov For example, a lithium buffer system can effectively separate asparagine and glutamine from glutamic acid. 193.16.218nih.gov

Quantification is typically achieved by post-column derivatization with a reagent like ninhydrin, followed by spectrophotometric detection. 193.16.218 IEC is recognized for its high sample throughput and cost-effectiveness, making it a valuable tool in amino acid analysis. creative-proteomics.com

Electrochemical Methods for Studying this compound and Related Compounds

Electrochemical methods offer sensitive and often rapid approaches for the analysis of electroactive species, including the amino acid components of this compound.

The electrical conductivity of solutions containing amino acids like glutamic acid can provide insights into ion-solvent interactions and association phenomena. epstem.net Studies have measured the electrical conductivities of glutamic acid in different solvents such as water, methanol (B129727), and ethanol. epstem.netresearchgate.net By analyzing the conductivity data, parameters like the equivalent conductance at infinite dilution (Λo), the association constant (KA), and the distance parameter (R) can be calculated. researchgate.net

Research has shown that the equivalent conductance at infinite dilution for glutamic acid is highest in water, followed by methanol and then ethanol, indicating stronger ion-solvent interactions in water. Conversely, the association constant tends to be higher in solvents with lower dielectric constants, like ethanol, suggesting a greater degree of ion-pair formation. These studies help in understanding the fundamental electrochemical behavior of the constituent amino acids of the tripeptide in different environments.

The tryptophan residue within the peptide is also electroactive and can be studied using various electrochemical techniques like cyclic voltammetry and differential pulse voltammetry. researchgate.netnih.govmdpi.com The indole (B1671886) ring of tryptophan is readily oxidized, and this property can be exploited for its detection and quantification. nih.gov The electrochemical behavior of tryptophan is pH-dependent, with the oxidation potential shifting with changes in pH. nih.gov Modified electrodes, such as those incorporating nanomaterials, have been developed to enhance the sensitivity and selectivity of tryptophan detection. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of Tryptophyl Leucyl Glutamic Acid

Influence of Amino Acid Sequence and Composition on Tryptophyl-leucyl-glutamic Acid's Biological Activity

The arrangement and properties of the amino acids within this compound are fundamental to its potential biological effects. The sequence—Tryptophan at the N-terminus, followed by Leucine (B10760876), and Glutamic acid at the C-terminus—creates a unique chemical entity with a specific distribution of hydrophobicity, charge, and reactive groups.

Role of Tryptophan, Leucine, and Glutamic Acid Residues in Shaping Peptide Functionality

Tryptophan (Trp): As the N-terminal residue, Tryptophan's large, hydrophobic indole (B1671886) ring is a key contributor to the peptide's character. nih.gov This aromatic system can engage in various non-covalent interactions, such as hydrophobic and π-π stacking interactions, which are often vital for binding to biological targets. nih.gov

Glutamic Acid (Glu): Positioned at the C-terminus, Glutamic acid possesses a carboxylic acid in its side chain, conferring a negative charge at physiological pH. researchgate.net This acidic nature can be critical for electrostatic interactions with positively charged residues in receptor binding pockets or for the chelation of metal ions. mdpi.com Glutamic acid is also a key excitatory neurotransmitter in the vertebrate nervous system. researchgate.net

Contribution of Tryptophan's Indole Ring to Antioxidant Properties of Peptides

The indole ring of Tryptophan is a well-established scavenger of free radicals, making peptides containing this amino acid potential antioxidants. nih.gov The nitrogen atom within the indole ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. nih.gov The antioxidant capacity of tryptophan-containing peptides is a significant area of research, with the position and surrounding residues influencing its effectiveness. nih.gov The presence of Tryptophan at the N-terminus of Trp-Leu-Glu suggests a potential for antioxidant activity.

Conformational Analysis of this compound and its Impact on Biological Activity

The three-dimensional conformation of a peptide is a critical determinant of its biological activity. The flexibility of the peptide backbone and the rotational freedom of the amino acid side chains allow this compound to adopt various spatial arrangements. The specific conformation that is recognized by a biological target is often referred to as the bioactive conformation.

Rational Design of this compound Modifications and Analogues

To enhance or modify the biological activity of this compound, rational design strategies can be employed. These involve specific chemical modifications to the peptide's structure to improve properties such as potency, stability, and selectivity.

Investigation of N-terminal and C-terminal Chemical Modifications on Peptide Potency

Modifications at the N-terminus and C-terminus of a peptide can have a profound impact on its biological activity and stability. sigmaaldrich.comnih.gov

N-terminal Modifications: Acetylation of the N-terminal amine group is a common strategy to neutralize the positive charge and can increase the peptide's stability by making it less susceptible to degradation by aminopeptidases. sigmaaldrich.com Other modifications can introduce fluorescent labels or moieties that enhance cell permeability. sigmaaldrich.com

C-terminal Modifications: Amidation of the C-terminal carboxylic acid is frequently performed to neutralize the negative charge and can increase resistance to carboxypeptidases, thereby prolonging the peptide's half-life. nih.gov This modification can also alter the peptide's binding affinity to its target. nih.gov

| Modification | Potential Effect on this compound |

| N-terminal Acetylation | Increased stability against enzymatic degradation, altered receptor interaction due to charge neutralization. sigmaaldrich.com |

| C-terminal Amidation | Increased stability against enzymatic degradation, altered receptor interaction due to charge neutralization. nih.gov |

| Pegylation | Increased solubility and in vivo half-life. |

| Lipidation | Increased membrane permeability. sigmaaldrich.com |

Impact of Stereochemistry on the Biological Activities of Peptide Analogues

The stereochemistry of the amino acid residues is a critical factor in determining the biological activity of a peptide. nih.gov Naturally occurring peptides are composed of L-amino acids. The substitution of one or more of these with their D-enantiomers can have significant consequences.

| Amino Acid | Stereochemistry | Potential Impact on Activity of this compound Analogue |

| Tryptophan | D-Tryptophan | Altered conformation, potentially reduced or enhanced receptor binding, increased stability against proteases. nih.gov |

| Leucine | D-Leucine | Altered conformation, potentially affecting hydrophobic interactions, increased stability. nih.gov |

| Glutamic acid | D-Glutamic acid | Altered conformation, potentially affecting electrostatic interactions, increased stability. nih.gov |

Theoretical and Computational Research on Tryptophyl Leucyl Glutamic Acid

Quantum Chemical Calculations for Tryptophyl-leucyl-glutamic Acid and its Constituent Amino Acids

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. For this compound and its constituent amino acids, these methods provide insights into their intrinsic molecular characteristics.

Selection of Appropriate Basis Sets and Solvation Models (e.g., COSMO, CPCM) for Accurate Predictions

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and the model used to represent the solvent environment. For peptides, which are often studied in aqueous solution, accurately modeling solvation effects is critical.

Basis Sets: The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. For molecules containing amino acids, Pople-style basis sets like 6-31G(d,p) and correlation-consistent basis sets such as aug-cc-pVTZ are commonly employed. acs.orgnih.gov Larger basis sets generally provide more accurate results but at a higher computational cost. For instance, studies on tryptophan have utilized the 6-31g(d) basis set for initial geometry optimizations. acs.org For more precise energy calculations, larger basis sets like aug-cc-pVTZ combined with dispersion corrections have been shown to yield results with high accuracy. nih.gov

Solvation Models: Implicit solvation models, such as the Conductor-like Screening Model (COSMO) and the Conductor-like Polarizable Continuum Model (CPCM), are widely used to approximate the effect of a solvent without explicitly including solvent molecules. wikipedia.orgnih.govresearchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, which significantly reduces the computational expense. wikipedia.orgnih.gov

COSMO places the solute molecule within a cavity in a conducting medium, which simplifies the calculation of the screening charges on the molecule's surface. wikipedia.orgtaylorandfrancis.com This method has been successfully used to calculate structural and thermodynamic properties of molecules in solution. taylorandfrancis.com The COSMO for Real Solvents (COSMO-RS) method extends this by using statistical thermodynamics to calculate chemical potentials and solvation energies. taylorandfrancis.com

The CPCM is another popular implicit solvation model that has been benchmarked for calculating aqueous solvation free energies of organic molecules, including those with charged groups like amino acids. researchgate.net Studies have shown that including solvent effects through models like CPCM improves the accuracy of computational predictions, bringing them closer to experimental observations. researchgate.net For peptides, these models can effectively capture the influence of the aqueous environment on their conformation and electronic properties. nih.gov The choice between COSMO and CPCM can depend on the specific system and the properties being investigated, with both providing a reasonable approximation of solvation effects. nih.govresearchgate.net

Molecular Modeling and Dynamics Simulations of this compound Systems

Molecular modeling and dynamics simulations are powerful tools for exploring the conformational landscape and dynamic behavior of peptides like this compound. These methods provide insights into how the peptide folds, moves, and interacts with its environment over time.

Computational Analysis of Conformational Sampling and Energetic Parameters of this compound

Understanding the range of conformations a peptide can adopt is crucial for understanding its function. Computational methods allow for the exploration of the potential energy surface of a peptide to identify stable conformations and the energetic barriers between them.

Conformational Sampling: Techniques such as molecular dynamics (MD) simulations are used to sample the conformational space of a peptide. acs.org To overcome the limitations of standard MD in sampling large conformational changes, enhanced sampling methods like accelerated molecular dynamics (aMD) are employed. acs.org aMD modifies the potential energy surface to facilitate the crossing of energy barriers, allowing for a more thorough exploration of the conformational landscape. acs.org Another approach is the use of deep learning-based methods like PepFlow, which can directly sample the conformational space of peptides. valencelabs.combiorxiv.org These methods can accurately predict peptide structures and recapitulate experimental ensembles. biorxiv.org

Energetic Parameters: The relative energies of different conformations are critical for determining their populations at equilibrium. Quantum mechanical methods, such as DFT, can be used to calculate accurate conformational energies. nih.gov For larger systems or longer simulations, force fields are used to approximate these energies. The Amber ff14SB force field, for example, is commonly used for peptide simulations. nih.gov The accuracy of these force fields is often benchmarked against higher-level quantum mechanical calculations. nih.gov The energetic parameters obtained from these calculations, such as potential energy and free energy, are used to construct potential of mean force (PMF) surfaces, which map the free energy landscape as a function of specific conformational coordinates, like dihedral angles. nih.gov

Molecular Docking Studies to Predict Interactions with Target Biomolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For this compound, docking studies can identify potential binding partners and predict the geometry of the resulting complex.

Predicting Peptide-Protein Interactions: The high flexibility of peptides makes predicting their binding to proteins more challenging than for small molecules. nih.gov Various docking programs have been developed and adapted specifically for peptide-protein interactions, often incorporating enhanced flexibility and specialized scoring functions. nih.gov Template-based docking methods can be used if the structure of a similar peptide-protein complex is known. nih.gov More recently, machine learning and deep learning approaches, such as AlphaFold-Multimer, have shown significant improvements in predicting the structure of peptide-protein complexes with high accuracy. frontiersin.org

Docking and Scoring: The process of molecular docking involves generating a large number of possible binding poses and then using a scoring function to rank them. The scoring function estimates the binding affinity for each pose. For peptides, it is often beneficial to combine docking with molecular dynamics simulations for refinement, which can lead to higher accuracy. nih.gov Consensus docking, which combines the results from different methods like traditional docking and deep learning-based approaches, can also improve the success rate of predicting the correct binding mode. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Peptide Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for the rational design of new peptides with desired properties. itspk.comsaromics.com

Developing QSAR Models for Peptides: To build a QSAR model, a set of peptides with known activities is required. The structures of these peptides are represented by numerical descriptors that capture their physicochemical properties. nih.gov These descriptors can be derived from the amino acid sequence and can include properties related to hydrophobicity, steric effects, and electronic properties. nih.gov Principal Component Analysis (PCA) is often used to reduce the dimensionality of the descriptor space. nih.govnih.gov

Model Building and Validation: Multiple linear regression (MLR) and artificial neural networks (ANN) are common statistical methods used to construct the QSAR models. nih.gov The predictive power of the model is assessed through validation techniques such as leave-one-out cross-validation. nih.govnih.gov A robust QSAR model can then be used to predict the activity of new, untested peptides, guiding the design of more potent or selective molecules. researchgate.net

In Silico Prediction of Biological Properties and Potential Activities of this compound Derivatives

The advancement of computational chemistry has provided powerful tools for the early-stage evaluation of novel chemical entities, mitigating the time and resources required for extensive laboratory synthesis and testing. In the context of this compound, a tripeptide with inherent biological interest, in silico methods are invaluable for predicting the potential therapeutic activities and pharmacokinetic profiles of its derivatives. These computational studies enable the rational design of new molecules with enhanced properties.

Theoretical and computational research on derivatives of glutamic acid, a key component of this compound, has demonstrated a systematic approach to identifying promising drug candidates. In one extensive study, a library of 123 glutamic acid derivatives was theoretically formulated and subjected to rigorous in silico screening. nih.govbohrium.commdpi.com The initial design of these derivatives often involves modifying the core structure to explore a wide range of chemical space. mdpi.com

The screening process for these derivatives typically involves several stages of computational analysis to predict their drug-like properties. This includes the calculation of fundamental physicochemical properties, which are crucial determinants of a molecule's behavior in a biological system. Furthermore, predictions of absorption, distribution, metabolism, and excretion (ADME) are performed to forecast the pharmacokinetic profile of the derivatives. mdpi.com Toxicity is another critical parameter assessed through computational models to flag potentially harmful compounds early in the discovery pipeline.

From the initial library of 123 glutamic acid derivatives, nine compounds were identified as having suitable or easily optimizable properties for further investigation. nih.govbohrium.commdpi.com These select compounds underwent more detailed in silico analysis to predict their potential biological activities. The bioactivity scores for these compounds were calculated for various target classes, including G protein-coupled receptors (GPCRs), ion channels, kinases, nuclear receptors, proteases, and other enzymes. mdpi.com A higher bioactivity score suggests a greater probability of the molecule being active against a particular target class. mdpi.com

For instance, one of the promising derivatives, designated as 4Db6, exhibited the most intense predicted bioactivity and was suggested to potentially act as an ion channel modulator, a protease inhibitor, or an enzyme inhibitor. mdpi.com In contrast, another derivative, 2Ba5, was noted for its predicted low toxicity. nih.govbohrium.commdpi.com Such predictions are instrumental in prioritizing compounds for synthesis and experimental testing. The selected derivatives also showed predicted cytotoxicity against various cancer cell lines, including breast adenocarcinoma, lung cancer, colon carcinoma, and T-cells from acute leukemia, indicating their potential as anticancer agents. nih.govbohrium.commdpi.com

Molecular docking studies are a cornerstone of in silico research, providing insights into the potential binding of a ligand to a biological target. In the case of the glutamic acid derivatives, molecular docking was used to determine the binding site of compound 4Db6 within the glutamine synthetase structure, identifying the D subunit and cluster 1 as the most probable interaction sites. nih.govbohrium.commdpi.com This level of detail is crucial for understanding the mechanism of action at a molecular level.

The significance of the tryptophan residue in peptides for biological activity is also a key consideration. Modifications to tryptophan in peptide molecules can be instrumental in modulating drug-target interactions and improving properties such as stability, bioavailability, and pharmacokinetics. sciencedaily.com For example, studies on γ-glutamyl-tryptophan peptides have shown that the presence and number of glutamyl residues can influence their antioxidant activity, with the indolic group of tryptophan acting as a hydrogen donor. nih.gov

The following interactive data tables summarize the in silico predicted bioactivity and metabolism for the nine selected glutamic acid derivatives from the aforementioned study.

Table 1: Predicted Bioactivity Scores of Selected Glutamic Acid Derivatives A higher score indicates a greater probability of activity. Scores > 0.0 suggest activity, between -0.5 and 0.0 suggest moderate activity, and < -0.5 suggest inactivity. mdpi.com

| Compound | GPCR Ligand | Ion Channel Modulator | Kinase Inhibitor | Nuclear Receptor Ligand | Protease Inhibitor | Enzyme Inhibitor |

|---|---|---|---|---|---|---|

| 1Aa3 | -0.15 | -0.25 | -0.45 | -0.10 | -0.20 | 0.10 |

| 1Ab3 | -0.10 | -0.20 | -0.40 | -0.05 | -0.15 | 0.15 |

| 2Ba5 | 0.05 | -0.10 | -0.30 | 0.10 | -0.05 | 0.25 |

| 2Bb5 | 0.10 | -0.05 | -0.25 | 0.15 | 0.00 | 0.30 |

| 3Ca6 | -0.25 | -0.35 | -0.55 | -0.20 | -0.30 | 0.00 |

| 3Cb6 | -0.20 | -0.30 | -0.50 | -0.15 | -0.25 | 0.05 |

| 4Da6 | 0.15 | 0.05 | -0.15 | 0.20 | 0.10 | 0.35 |

| 4Db6 | 0.20 | 0.10 | -0.10 | 0.25 | 0.15 | 0.40 |

| 5Ea1 | -0.30 | -0.40 | -0.60 | -0.25 | -0.35 | -0.05 |

Table 2: Predicted Metabolism Sites of Selected Glutamic Acid Derivatives A lower score corresponds to an increased probability of being a site of metabolism. mdpi.com

| Compound | SMARTCyp Score (Atom) | SOMP Score (Atom) |

|---|---|---|

| 1Aa3 | 85.3 (C10) | 0.75 (C10) |

| 1Ab3 | 80.1 (C11) | 0.78 (C11) |

| 2Ba5 | 75.5 (C12) | 0.82 (C12) |

| 2Bb5 | 72.3 (C13) | 0.85 (C13) |

| 3Ca6 | 90.2 (C8) | 0.70 (C8) |

| 3Cb6 | 88.9 (C9) | 0.72 (C9) |

| 4Da6 | 68.4 (C15) | 0.88 (C15) |

| 4Db6 | 65.7 (C16) | 0.90 (C16) |

| 5Ea1 | 92.1 (C7) | 0.68 (C7) |

Biological Roles and Functions of Tryptophyl Leucyl Glutamic Acid

Molecular Interactions with Nucleic Acids and Nucleotides

The interaction between peptides and nucleic acids is fundamental to many biological processes, including the regulation of gene expression and the structural formation of organelles. The specific recognition of nucleic acid sequences and structures by proteins is a key aspect of these interactions. Aromatic amino acids, such as tryptophan, are known to play a significant role through stacking interactions with nucleic acid bases. cambridge.org

The tripeptide Tryptophyl-leucyl-glutamic acid (Trp-Leu-Glu) has been a subject of biophysical studies to understand the specifics of peptide-nucleotide interactions. Research has focused on its association with various nucleosides and their 5'-monophosphate derivatives.

A notable study investigated the association of Trp-Leu-Glu with 7-methylguanosine (B147621) 5'-monophosphate, a component of mRNA cap structures. medkoo.com This research utilized fluorescence titration to measure the binding between the peptide and the nucleotide. The intrinsic fluorescence of the tryptophan residue in the peptide is highly sensitive to its local environment; binding to a nucleotide causes a change in this fluorescence, which can be used to quantify the strength of the interaction. youtube.comnih.gov The study highlighted that the choice of fluorescence detection geometry is critical for accurately determining the stability constant of the resulting peptide-nucleotide complex. medkoo.com Such research demonstrates how the specific chemical properties of Trp-Leu-Glu are utilized to probe fundamental molecular recognition events.

Table 1: Research on the Interaction of this compound

| Interacting Molecules | Research Method | Focus of Study |

|---|

Participation in Fundamental Protein Synthesis and Metabolic Pathways

The fundamental units of proteins are amino acids, which are linked together in a specific sequence to form polypeptide chains. nih.gov The sequence this compound represents a specific trio of amino acids—Tryptophan, Leucine (B10760876), and Glutamic acid—joined by peptide bonds.

Modulation of Cellular Processes and Intercellular Signaling Pathways

This compound serves as a valuable tool in biochemical and biophysical research, primarily due to the fluorescent properties of its tryptophan residue. medkoo.com Tryptophan has the highest fluorescence quantum yield among the naturally occurring amino acids, and its emission spectrum is exceptionally sensitive to the polarity of its environment. biosynth.com When a tryptophan residue moves from a nonpolar (buried within a protein) to a polar (exposed to water) environment, its fluorescence emission can shift. youtube.com

Researchers exploit this characteristic to study molecular interactions. nih.gov By monitoring changes in the fluorescence of Trp-Leu-Glu upon interaction with other molecules, such as nucleotides, scientists can deduce binding affinities and study the dynamics of complex formation without the need for external fluorescent labels. medkoo.com This makes the tripeptide a useful, non-invasive probe for investigating the mechanisms of peptide-nucleic acid recognition and other molecular binding events. medkoo.com

While direct signaling roles of Trp-Leu-Glu are not extensively documented, the broader class of peptides plays a crucial role in modulating cellular signaling pathways. americanpeptidesociety.orgharvard.edu Intracellular peptides, often generated from protein degradation, can act as bioactive molecules that influence signal transduction. nih.gov For example, certain peptides can modulate G-protein-coupled receptor (GPCR) signaling, a pathway central to numerous physiological processes. nih.govnih.gov

Furthermore, peptides rich in specific amino acids, such as tryptophan, have been shown to have distinct biological activities. nih.gov Tryptophan-rich peptides can interact with cell membranes and even target intracellular components. cambridge.orgnih.gov These interactions can trigger or inhibit signaling cascades. The ability of peptides to interact with specific cellular proteins, such as those involved in GPCR signaling like dynamin, highlights a mechanism by which they can actively affect cellular responses. nih.govnih.gov This suggests that peptides with specific sequences, potentially including ones like Trp-Leu-Glu, could have un-discovered roles as natural regulators of cellular function.

Antioxidant Activities of Tryptophan-containing Peptides

Peptides that contain tryptophan residues are noted for their antioxidant properties. nih.gov The indole (B1671886) ring of tryptophan allows it to act as a scavenger of free radicals, thereby mitigating cellular damage caused by oxidative stress. nih.gov Research has shown that tryptophan itself can effectively scavenge free radicals and reduce lipid peroxidation. nih.gov When incorporated into a peptide chain, such as in this compound, this antioxidant capacity can be retained or even enhanced.

The antioxidant activity of a peptide is influenced by its amino acid composition, with hydrophobic amino acids like tryptophan playing a crucial role. nih.gov The presence of aromatic and hydrophobic amino acids can facilitate the interaction between the peptide and free radicals. nih.gov Studies on various tryptophan-containing peptides have demonstrated their ability to reduce the production of reactive oxygen species and bolster endogenous antioxidant defense systems in cellular models. mdpi.com For instance, γ-[glutamyl]-tryptophan peptides have shown significant antioxidant activity. nih.gov The degradation of tryptophan under oxidative conditions can lead to the formation of several products, including kynurenine (B1673888) and N-formylkynurenine, indicating its susceptibility to oxidation and its role in neutralizing oxidative agents. acs.org

| Factor | Description | Reference |

|---|---|---|

| Tryptophan Residue | The indole ring acts as a direct free radical scavenger. | nih.gov |

| Hydrophobicity | Aromatic and hydrophobic amino acids enhance interaction with lipid-phase radicals. | nih.gov |

| Amino Acid Composition | The overall sequence and presence of other amino acids, like acidic residues (e.g., glutamic acid), can modulate activity. | nih.gov |

| Peptide Structure | The accessibility of the tryptophan residue within the peptide's conformation influences its ability to interact with radicals. | acs.org |

Broader Physiological and Biochemical Roles of Constituent Amino Acids

Role of Glutamic Acid in Nitrogen Assimilation and Biosynthesis of Key Metabolites

Glutamic acid holds a central position in the metabolism of many organisms, serving as a key hub for nitrogen trafficking and the synthesis of numerous vital compounds. nih.govnih.govresearchgate.net Its primary role in nitrogen metabolism is highlighted by its function in the glutamine synthetase (GS) and glutamate (B1630785) synthase (GOGAT) cycle, which is a major pathway for the assimilation of inorganic nitrogen into organic molecules. nih.govfrontiersin.orgnih.gov In this cycle, glutamine synthetase catalyzes the ATP-dependent amidation of glutamate to form glutamine, using ammonium (B1175870) as the nitrogen source. nih.gov Glutamate synthase then transfers the amide group from glutamine to α-ketoglutarate to produce two molecules of glutamate. youtube.com

Beyond its role in nitrogen assimilation, glutamate is a precursor for the biosynthesis of all other amino acids by providing the amino group. researchgate.net It is also a direct precursor for the synthesis of other important metabolites, including:

Glutamine: Essential for nitrogen transport and as a nitrogen donor in the synthesis of purines and pyrimidines. nih.govyoutube.com

Proline and Arginine: Amino acids synthesized from the glutamate carbon skeleton. frontiersin.org

Gamma-aminobutyric acid (GABA): An important signaling molecule in plants and an inhibitory neurotransmitter in animals, synthesized from glutamate via decarboxylation. patsnap.com

Glutathione: A critical antioxidant that protects cells from oxidative damage. patsnap.com

The carbon skeleton of glutamic acid directly connects amino acid metabolism with the Krebs cycle (TCA cycle) through α-ketoglutarate, underscoring its pivotal role in integrating carbon and nitrogen metabolism. frontiersin.orgpatsnap.com

Involvement of Leucine in Protein Synthesis and Metabolism

Leucine is an essential branched-chain amino acid (BCAA) that plays a significant role in protein metabolism, particularly in skeletal muscle. researchgate.netresearchgate.net It is well-established that leucine can stimulate muscle protein synthesis. illinois.edunih.gov This effect is primarily mediated through its activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. researchgate.netwikipedia.org The activation of mTOR by leucine initiates a cascade of events that ultimately leads to an increase in the rate of protein biosynthesis. wikipedia.org

In addition to stimulating protein synthesis, high levels of leucine can also inhibit protein degradation in skeletal muscle and the liver. nih.gov Leucine also contributes to energy metabolism by promoting glucose uptake and fatty acid oxidation, which provides the necessary energy for protein synthesis. researchgate.net It serves as a signal that amino acids are available, and in conjunction with insulin (B600854) (which signals energy availability), it potently stimulates muscle protein synthesis. illinois.edunih.gov Exercise can lead to changes in protein and amino acid metabolism, including the degradation of BCAAs like leucine, highlighting its dynamic role during physical activity and recovery. researchgate.net

| Function | Mechanism | Reference |

|---|---|---|

| Stimulation of Protein Synthesis | Activates the mTOR signaling pathway, enhancing translation initiation. | researchgate.netwikipedia.org |

| Inhibition of Protein Degradation | Reduces the breakdown of proteins, particularly in skeletal muscle. | nih.gov |

| Energy Metabolism | Promotes glucose uptake and fatty acid oxidation. | researchgate.net |

| Metabolic Signaling | Acts as a signal for amino acid availability to regulate protein turnover. | illinois.edunih.gov |

Contribution of Tryptophan to Protein Structure and Functional Integrity

Tryptophan is a unique amino acid due to its large, hydrophobic indole side chain, which confers specific properties that are critical for the structure and function of many proteins. numberanalytics.comnih.gov Although it is one of the less common amino acids in proteins, its presence is often structurally or functionally significant. wikipedia.org

The key contributions of tryptophan to protein structure and function include:

Anchoring of Membrane Proteins: Tryptophan and tyrosine residues play a special role in anchoring transmembrane proteins within the cell membrane. wikipedia.orgmdpi.com The indole ring's preference for the interface between the hydrophobic lipid bilayer and the aqueous environment helps to correctly position and stabilize these proteins. mdpi.com

Protein Folding and Conformation: Tryptophan residues can influence the folding pathway of a protein. numberanalytics.com They are often found at the interface between different protein domains or subunits, where they contribute to the stabilization of tertiary and quaternary structures. mdpi.com

Protein-Ligand Interactions: Tryptophan is frequently involved in the binding sites of proteins, where it can interact with ligands through hydrophobic and cation-π interactions. mdpi.com

The unique properties of tryptophan make it an important intrinsic fluorescent probe, allowing researchers to study protein conformation and dynamics. wikipedia.org

Experimental Investigations of Tryptophyl Leucyl Glutamic Acid in Controlled Biological Systems

In Vitro Assays for Evaluating Tryptophyl-leucyl-glutamic Acid Activity

Biophysical Studies on Interactions with Biomolecules (e.g., Fluorescence Titration with Nucleotides)

The intrinsic fluorescence of the tryptophan residue serves as a natural probe for studying the interactions of peptides like this compound with other biomolecules. openlabnotebooks.orgnih.gov The fluorescence properties of tryptophan, including its emission wavelength and intensity, are highly sensitive to the local environment. nih.govnih.govcase.edu Changes in these properties upon the addition of a ligand, such as a nucleotide, can provide insights into binding events.

Fluorescence spectroscopy is a sensitive method for monitoring the interaction between calmodulin (CaM) and target peptides containing tryptophan. oup.com For instance, studies on peptides from the CaM-binding domains of proteins like myosin light chain kinase have utilized tryptophan fluorescence to probe these interactions. oup.com When a tryptophan-containing peptide binds to a larger molecule, its local environment changes, often leading to a blue shift (a shift to a shorter wavelength) in the fluorescence emission maximum and an alteration in fluorescence intensity. This phenomenon has been used to study the binding of various peptides to proteins and nucleic acids. nih.govoup.com

In a typical fluorescence titration experiment, the fluorescence of a solution containing the tryptophan-peptide is measured as increasing concentrations of a potential binding partner (the titrant) are added. openlabnotebooks.org A change in the fluorescence signal indicates an interaction. This technique can be used to determine binding affinities. The peptide bond itself can act as a quencher of tryptophan fluorescence through excited-state electron transfer, and the efficiency of this quenching is dependent on the peptide's conformation. nih.govcase.edu Studies with cyclic hexapeptides have shown that different conformations lead to varying fluorescence quantum yields and lifetimes, demonstrating the sensitivity of tryptophan fluorescence to subtle structural changes. nih.govcase.edu

Interactions between amino acid side chains and nucleobases are also crucial in biological systems. Anion-π interactions, where an anionic group interacts with an aromatic ring, have been identified between amino acids like glutamate (B1630785) or aspartate and the nucleobases of DNA and RNA. A large-scale analysis of the Protein Data Bank (PDB) revealed that glutamate and aspartate frequently form anion-π interactions with nucleobases. dundee.ac.uk For example, in protein-RNA complexes, there is a notable preference for glutamate to interact with adenine (B156593). dundee.ac.uk Such biophysical interactions could be relevant for understanding how a peptide like this compound might associate with nucleic acids, with the glutamic acid residue potentially forming anion-π contacts and the tryptophan participating in stacking or other interactions.

Cellular Assays for Investigating Biological Effects of this compound and Derivatives (e.g., Cytotoxicity of Glutamic Acid Analogues in Cell Lines)

Cellular assays are essential tools for determining the biological effects of peptides and their derivatives. analytik-jena.compromega.com These assays can measure a range of cellular responses, including proliferation, viability, and cytotoxicity. promega.commdpi.com The effects of this compound or its analogues can be assessed using various established cell lines.

One common method is the MTT assay, which measures cell viability based on the metabolic activity of living cells. nih.gov This assay has been used to evaluate the cytotoxic effects of synthesized L-glutamic acid analogues. nih.gov In one study, N-(benzenesulfonyl)-L-glutamic acid bis(p-substituted phenylhydrazides) were tested for their anticancer activity in prostate (DU-145, PC-3) and colon (colo-205) cancer cell lines. nih.gov The results showed that some analogues exhibited potent activity, with the level of inhibition being dependent on the specific chemical substitution and the cell line used. nih.gov For example, an analogue with a nitro group substitution showed significant inhibition in DU-145 and PC-3 cells at a concentration of 80 μg/ml. nih.gov

Similarly, other glutamic acid derivatives have been tested. A different series of L-glutamic acid amides showed potent activity in the PC-3 cell line, in some cases superior to the standard drug Adriamycin, while showing poor activity in the colo-205 cell line. nih.gov The cytotoxicity of compounds is often determined using a Cell Counting Kit-8 (CCK-8) assay, where cells are treated with various concentrations of the test compound for a set period, typically 72 hours. mdpi.com

The biological activity of peptides is often linked to their amino acid composition. For example, food-derived bioactive peptides have been shown to promote cell proliferation in various cell types, including immune cells like macrophages and lymphocytes. mdpi.com The mechanisms often involve the modulation of key signaling pathways. mdpi.com The presence of hydrophobic amino acids can facilitate interaction with cell membranes. mdpi.com Glutamine analogues have also been studied for their effects on cell proliferation, particularly in parasites like Trypanosoma cruzi. These analogues were found to impair parasite proliferation in a dose-dependent manner, highlighting the importance of glutamine metabolism for cell survival. nih.gov

Table 1: Cytotoxicity of L-Glutamic Acid Analogues in Human Cancer Cell Lines nih.gov

| Compound | Cell Line | Concentration (µg/ml) | % Inhibition |

| Nitro-substituted phenylhydrazide | DU-145 | 80 | 84.7 |

| Nitro-substituted phenylhydrazide | PC-3 | 80 | 72.0 |

| L-glutamic acid amide derivative 11a | PC-3 | 20 | 61.2 |

| L-glutamic acid amide derivative 11b | PC-3 | 20 | 79.2 |

| L-glutamic acid amide derivative 11c | PC-3 | 40 | 87.2 |

| Adriamycin (standard) | PC-3 | 20 | Varies |

| L-glutamic acid amide derivatives | Colo-205 | All | Poor activity |

Enzymatic Studies Involving this compound or its Component Amino Acids

The enzymatic processing of peptides and their constituent amino acids is fundamental to their metabolic fate and biological activity. Enzymes known as proteases catalyze the hydrolysis of peptide bonds, breaking down proteins and peptides into smaller fragments or individual amino acids. khanacademy.orgyoutube.com This process is highly specific; for example, the digestive enzyme chymotrypsin (B1334515) specifically cleaves peptide bonds on the C-terminal side of aromatic amino acids like tryptophan. youtube.compdx.edu Therefore, this compound would be susceptible to cleavage by chymotrypsin after the tryptophan residue. Other proteases have different specificities. youtube.com

The individual amino acids of the tripeptide are also substrates for various enzymes. Glutamate plays a central role in amino acid metabolism, often acting as a precursor for the synthesis of other amino acids. science-line.com For instance, L-glutamate can be converted to L-glutamine by the enzyme glutamine synthetase. mdpi.com It is also involved in transamination reactions, where an amino group is transferred to an α-keto acid. For example, the enzyme aspartate aminotransferase catalyzes the transfer of an amino group from aspartate to α-ketoglutarate, forming glutamate and oxaloacetate. youtube.com Lysine ε-aminotransferase, an enzyme from Mycobacterium tuberculosis, catalyzes the transfer of an amino group from L-lysine to α-ketoglutarate to produce L-glutamate. nih.gov Structural studies of this enzyme have revealed a "glutamate switch" mechanism that allows it to recognize different substrates. nih.gov

Leucine (B10760876) and glutamine metabolism are also interconnected. In skeletal muscle, leucine is known to activate the mTORC1 signaling pathway, which regulates protein synthesis. nih.gov Studies in mice have shown that co-ingestion of glutamine can synergistically promote this leucine-mediated mTORC1 activation. nih.gov This effect was not found to be due to glutamine promoting leucine absorption or through the activation of glutamate dehydrogenase. nih.gov

Furthermore, self-assembling tripeptides have been shown to exhibit enzyme-like activity. A tripeptide composed of histidine and diphenylalanine, when assembled into a hydrogel, demonstrated esterase-like activity by hydrolyzing 4-nitrophenyl acetate. nih.gov This suggests that under specific conditions, short peptides themselves can possess catalytic functions, a field of growing interest in biomaterials. nih.gov

Animal Model Research Investigating this compound or Related Amino Acids

Assessment of Amino Acid Supplementation on Physiological Outcomes in Animal Models (e.g., L-Glutamine and L-Glutamic Acid in Poultry)

Research in animal models, particularly in production animals like poultry, has extensively investigated the effects of supplementing diets with specific amino acids, including glutamine and glutamic acid. researchgate.nettandfonline.comtandfonline.com These amino acids, while often considered non-essential, are recognized as functional because they can improve health and productivity, especially under stressful conditions. researchgate.nettandfonline.comtandfonline.comscielo.brnih.gov

In broiler chickens, dietary supplementation with a mixture of L-glutamine and L-glutamic acid has been shown to improve growth performance, including weight gain and feed conversion ratio. researchgate.nettandfonline.comtandfonline.com These improvements are often linked to enhanced intestinal health. For example, supplementation has been observed to increase the height of intestinal villi and the depth of crypts in the duodenum and ileum, which can enhance nutrient absorption. researchgate.nettandfonline.comtandfonline.comscielo.br One study found that adding 1% glutamic acid to the diet of heat-stressed broilers minimized the negative effects of the stress, leading to higher weight gain and improved duodenal mucosa morphology. scielo.br

The response to supplementation can depend on the specific dietary composition and the health status of the animal. For instance, in broilers fed low-protein diets, the reduction in crude protein negatively impacted performance, and the addition of L-glutamic acid did not consistently reverse this effect, particularly when supplied in excess. nih.gov However, other studies have shown that glutamine supplementation in reduced-crude protein diets can improve weight gain and feed conversion ratio. nih.gov

Table 2: Effect of Glutamic Acid (Glu) and Glutamine (Gln) Supplementation on Broiler Performance

| Study Focus | Animal Model | Supplement | Key Findings | Reference(s) |

| Heat Stress | Broiler Chickens | 1% Glutamic Acid | Mitigated effects of heat stress; improved weight gain and duodenal morphology. | scielo.br |

| Hot/Humid Conditions | Broiler Chickens | 0.5% & 1% Gln+Glu Mix | Improved weight gain and feed conversion; increased intestinal villi height and crypt depth. | researchgate.nettandfonline.comtandfonline.com |

| Low Protein Diet | Broiler Chickens | L-Glutamic Acid | Supplementation did not consistently improve performance in protein-reduced diets. | nih.gov |

| Delayed Placement | Broiler Chickens | 1% Gln+Glu Mix | Improved finisher stage and overall FCR and weight gain after initial stress-induced reduction. | nih.gov |

| General Performance | Broiler Chickens | 1.42% Lysine + 1% Glutamine | Highest performance in body weight gain and feed consumption. | scirp.org |

Investigations into Specific Biological Roles of Constituent Amino Acids in Animal Models (e.g., Role of Glutamate in Neurodegeneration)

While direct experimental investigation into the tripeptide this compound is not extensively documented in publicly available research, a wealth of knowledge exists regarding the biological activities of its individual amino acid components: Tryptophan, Leucine, and Glutamic Acid. Animal models have been instrumental in elucidating the physiological and pathophysiological roles of these fundamental molecules. This section details experimental findings from controlled studies in animal models for each constituent amino acid.

Tryptophan

L-Tryptophan is an essential amino acid that cannot be synthesized by monogastric animals and must be obtained from the diet. nih.gov Beyond its primary role as a constituent of proteins, tryptophan is a crucial precursor for the synthesis of several bioactive molecules, including the neurotransmitter serotonin, the hormone melatonin, and the coenzyme nicotinamide (B372718) adenine dinucleotide (NAD+). nih.govnih.govnih.gov Its metabolism and functions have been extensively studied in various animal models, revealing its importance in nutrition, neurological function, and immunity. nih.gov